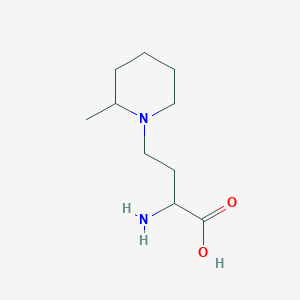
Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate is an organic compound with the molecular formula C12H22O3. It is characterized by a cyclohexane ring substituted with a hydroxyl group and two methyl groups, and an ethyl ester group attached to the cyclohexane ring via an acetate linkage. This compound is known for its applications in various fields, including fragrance and flavor industries due to its pleasant scent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate typically involves the esterification of 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be summarized as follows:
2-(1-hydroxy-4,4-dimethylcyclohexyl)acetic acid+ethanolacid catalystethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: 2-(1-oxo-4,4-dimethylcyclohexyl)acetate
Reduction: 2-(1-hydroxy-4,4-dimethylcyclohexyl)ethanol
Substitution: 2-(1-chloro-4,4-dimethylcyclohexyl)acetate
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug formulations and delivery systems.
Industry: Utilized in the fragrance and flavor industries due to its pleasant scent, often found in perfumes and flavoring agents.
Wirkmechanismus
The mechanism of action of ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The ester group can undergo hydrolysis, releasing the active acetic acid derivative, which can further interact with biological pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate can be compared with other similar compounds, such as:
Ethyl acetate: A simpler ester with a fruity odor, commonly used as a solvent.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-(1-hydroxy-4,4-dimethylcyclohexyl)acetic acid: The parent acid of the ester, used in similar applications but with different properties due to the absence of the ethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable in various applications.
Eigenschaften
Molekularformel |
C12H22O3 |
|---|---|
Molekulargewicht |
214.30 g/mol |
IUPAC-Name |
ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate |
InChI |
InChI=1S/C12H22O3/c1-4-15-10(13)9-12(14)7-5-11(2,3)6-8-12/h14H,4-9H2,1-3H3 |
InChI-Schlüssel |
GQBZWPLJQPVCMY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1(CCC(CC1)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


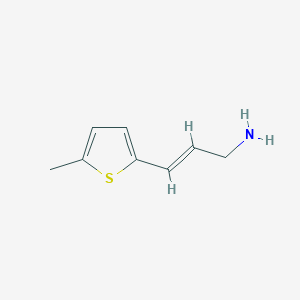
![Methyl[(1-propoxycyclohexyl)methyl]amine](/img/structure/B13627656.png)
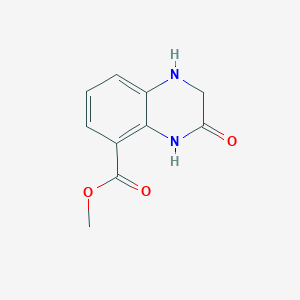


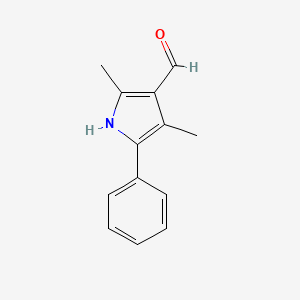
![1-[(1S)-1-azidoethyl]-4-methylbenzene](/img/structure/B13627696.png)


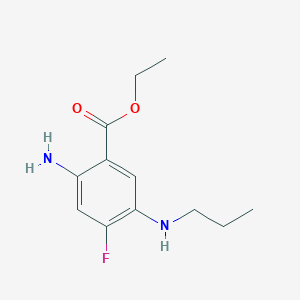
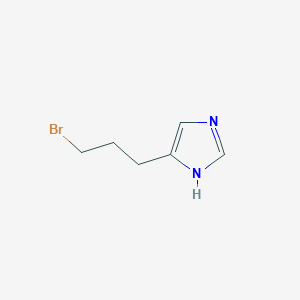
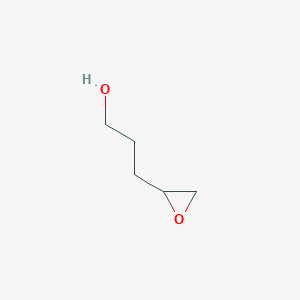
![2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylbutanoic acid](/img/structure/B13627738.png)
